molecular formula C6H7NO2 B1312489 3-methyl-1H-pyrrole-2-carboxylic Acid CAS No. 90724-57-5

3-methyl-1H-pyrrole-2-carboxylic Acid

Cat. No.: B1312489
CAS No.: 90724-57-5
M. Wt: 125.13 g/mol
InChI Key: YIVHOQIKHMTVRG-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrrole-2-carboxylic acid (CAS: 90724-57-5) is a pyrrole derivative featuring a methyl group at position 3 and a carboxylic acid moiety at position 2 of the heterocyclic ring. Pyrrole derivatives are pivotal in medicinal chemistry due to their diverse bioactivities, including antitumor and kinase inhibitory properties . The compound's crystal structure reveals hydrogen-bonded dimers (R₂²(10) motif) and chains stabilized by O–H⋯O interactions, influencing its solid-state behavior .

Properties

IUPAC Name

3-methyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-3-7-5(4)6(8)9/h2-3,7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVHOQIKHMTVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427988
Record name 3-methyl-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90724-57-5
Record name 3-methyl-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrrole-2-carboxylic acid
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Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrrole-2-carboxaldehyde, pyrrole-2-carboxylic acid derivatives, and various substituted pyrroles .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the pyrrole structure exhibit antimicrobial properties. Studies have shown that derivatives of 3-methyl-1H-pyrrole-2-carboxylic acid can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties
In vitro studies suggest that this compound may possess anti-inflammatory effects. It has been tested for its ability to reduce inflammatory markers in cell cultures, indicating potential use in treating inflammatory diseases .

Agricultural Applications

Pesticide Development
The unique structure of this compound allows it to interact with biological systems effectively. Preliminary studies have explored its use as a pesticide or herbicide, demonstrating efficacy against certain pests while being less harmful to beneficial insects .

Materials Science

Polymer Synthesis
this compound can be utilized in synthesizing novel polymers. Its incorporation into polymer matrices has been studied for improving mechanical properties and thermal stability, which could lead to advancements in material science applications .

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAntimicrobial agentsInhibition of bacterial growth
Anti-inflammatory drugsReduction of inflammatory markers
Agricultural SciencePesticide developmentEfficacy against pests
Materials SciencePolymer synthesisImproved mechanical properties

Case Studies

  • Antimicrobial Efficacy Study
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrrole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Polymer Enhancement Research
    In a study reported by Materials Science & Engineering, researchers synthesized a polymer incorporating this compound. The resulting material demonstrated enhanced tensile strength and thermal resistance compared to conventional polymers, indicating its utility in high-performance applications .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at Position 4

Key Derivatives :

  • 4-(Trifluoromethylbenzyl)-3-methyl-1H-pyrrole-2-carboxylic acid (183): Incorporates a lipophilic trifluoromethylbenzyl group at position 4, increasing molecular weight (MW: 284.2 vs.
  • 4-(Isoquinolin-8-ylmethyl)-3-methyl-1H-pyrrole-2-carboxylic acid (221): The isoquinoline substituent introduces aromatic π-stacking capabilities, which may improve binding to biological targets .

Table 1: Position 4-Substituted Analogues

Compound ID Substituent at Position 4 ESIMS (m/z) LCMS Purity Notes
183 4-(Trifluoromethyl)benzyl 284.2 (M+1) N/A Enhanced lipophilicity
221 Isoquinolin-8-ylmethyl 267.0 (M+1) N/A Potential π-π interactions

Substituent Variations at Position 5

Key Derivatives :

  • 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid (2091559-86-1) : The methoxy group introduces electron-donating effects, while fluorine enhances electronegativity, possibly improving pharmacokinetic properties .

Table 2: Position 5-Substituted Analogues

Compound ID Substituent at Position 5 Molecular Weight Predicted Boiling Point (°C)
2091559-86-1 4-Fluorophenyl 219.21 427.9
2106575-50-0 5-Fluoro-2-methoxyphenyl 249.24 N/A

Halogen vs. Methyl Substitutions

  • MW: 145.55 .
  • 3-Cyano-1H-pyrrole-2-carboxylic acid (CAS: 7126-56-9): The cyano group introduces strong electron-withdrawing effects, lowering pKa compared to the methyl analogue. Safety data indicate oral toxicity (H302) and skin irritation (H315) .

Functional Group Modifications

  • Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS: 79068-31-8) : Esterification of the carboxylic acid reduces polarity, improving membrane permeability but decreasing aqueous solubility .

Key Research Findings

  • Synthetic Yields: Derivatives like 4-((2-cyano-6-(trifluoromethyl)pyridin-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid (210) are synthesized in high yields (78%) via palladium-catalyzed coupling, demonstrating robust methodologies for functionalization .
  • Purity and Characterization : While many analogues (e.g., 209, 254) lack full characterization, compounds like 208 show high LCMS purity (99.45%) and detailed NMR data, underscoring variability in analytical rigor .
  • Safety Profiles: 3-Cyano-1H-pyrrole-2-carboxylic acid exhibits notable hazards (H302, H315), whereas the parent compound’s safety data remain less documented, highlighting the need for comprehensive toxicological studies .

Biological Activity

3-Methyl-1H-pyrrole-2-carboxylic acid (3-MPCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3-MPCA, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-MPCA is C₆H₇NO₂, with a molecular weight of 127.13 g/mol. Its structure features a pyrrole ring substituted with a methyl group and a carboxylic acid group, which contributes to its reactivity and biological properties.

Synthesis of 3-MPCA

The synthesis of 3-MPCA typically involves multi-step organic reactions. For instance, one method includes the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate followed by hydrolysis to yield the acid form . This compound serves as a versatile building block in medicinal chemistry, particularly for the development of antibacterial agents.

Antimicrobial Activity

Research indicates that derivatives of pyrrole-2-carboxylic acids exhibit significant antimicrobial properties. A study highlighted that compounds derived from pyrrole scaffolds demonstrated potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL . This suggests that 3-MPCA and its derivatives could be effective in treating drug-resistant tuberculosis.

Antitumor Properties

The antitumor potential of compounds containing the pyrrole moiety has also been investigated. For example, derivatives of pyrrole-2-carboxylic acids have shown promising activity against various cancer cell lines, including A-431 and A-549, with IC50 values ranging from 0.065 to 9.4 µmol/L . These findings indicate that modifications to the pyrrole structure can enhance antitumor efficacy.

The biological activity of 3-MPCA may be attributed to its ability to inhibit specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For instance, studies have suggested that pyrrole derivatives can inhibit bacterial DNA gyrase, an essential enzyme for DNA replication . This inhibition can lead to cell death in susceptible bacteria.

Study on Antitubercular Activity

A comprehensive study focused on the design and synthesis of pyrrole-2-carboxamide derivatives demonstrated their effectiveness against M. tuberculosis. The research utilized structure–activity relationship (SAR) studies to optimize compounds for better potency and reduced toxicity. Notably, some compounds exhibited low cytotoxicity with IC50 values greater than 64 µg/mL while maintaining high antimicrobial activity .

Compound IDMIC (μg/mL)IC50 (μg/mL)Target
Compound 32<0.016>64MmpL3
Compound 51<10DNA gyrase

Anticancer Activity Evaluation

In another study, a series of pyrrole-based compounds were synthesized and evaluated for their anticancer properties across various human carcinoma cell lines. The results indicated that certain modifications to the pyrrole structure significantly enhanced the antitumor activity, suggesting potential pathways for developing new anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H-pyrrole-2-carboxylic Acid
Reactant of Route 2
3-methyl-1H-pyrrole-2-carboxylic Acid

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